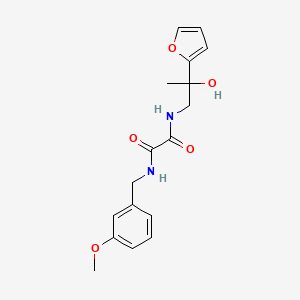

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(3-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-17(22,14-7-4-8-24-14)11-19-16(21)15(20)18-10-12-5-3-6-13(9-12)23-2/h3-9,22H,10-11H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLIEGGGOOKZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC(=CC=C1)OC)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(3-methoxybenzyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-yl and 3-methoxybenzyl precursors. These precursors are then subjected to a series of reactions, including hydroxylation and oxalamide formation, under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(3-methoxybenzyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different furan derivatives, while reduction could produce various hydroxypropyl or methoxybenzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 332.4 g/mol. Its structure features a furan ring, a hydroxypropyl group, and a methoxybenzyl moiety, which contribute to its unique biological properties.

Antiproliferative Effects

Research indicates that oxalamide derivatives like N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(3-methoxybenzyl)oxalamide exhibit significant antiproliferative activity against various cancer cell lines. Notably, studies have shown IC50 values ranging from 1.2 to 5.3 μM against breast cancer (MCF-7) cells, suggesting moderate potency in inhibiting cancer cell growth .

Antioxidant Properties

The compound has demonstrated considerable antioxidant capacity through assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). The presence of hydroxyl groups is believed to stabilize free radicals, providing cellular protection against oxidative stress and enhancing its therapeutic potential .

Case Studies and Research Findings

Recent studies have examined the synthesis and biological evaluation of various oxalamide derivatives, including this compound. Key findings include:

- Cell Line Testing : The compound exhibited selective cytotoxicity towards MCF-7 cells with an IC50 value indicating moderate potency.

- Antioxidant Assays : It demonstrated significant activity in scavenging DPPH radicals, highlighting its potential as an antioxidant agent.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities between the target compound and related oxalamides:

Key Observations :

- Substituent Diversity : The target compound’s N1 furan-hydroxypropyl group distinguishes it from analogs with aromatic (e.g., dimethoxybenzyl) or alicyclic (e.g., adamantyl) substituents. Its N2 3-methoxybenzyl group shares partial similarity with S336’s 2,4-dimethoxybenzyl but lacks pyridine moieties seen in flavoring agents .

- Hydrophilicity : The hydroxypropyl group may enhance solubility compared to adamantane- or thiazole-containing analogs .

Pharmacological and Functional Comparisons

2.2.1. Flavor Enhancement

- S336: A benchmark umami agonist with an EC50 of 0.6 µM at the hTAS1R1/hTAS1R3 receptor. Approved globally (FEMA 4233) for reducing monosodium glutamate (MSG) in foods .

2.2.2. Antiviral Activity

- Compound 13 : Inhibits HIV entry (LC-MS confirmed purity >90%) via CD4-binding site interaction .

- Target Compound : The absence of thiazole or chlorophenyl groups (critical for antiviral analogs ) implies divergent mechanisms.

2.2.3. Enzyme Inhibition

Toxicological and Regulatory Profiles

Key Insights :

- Safety: Methoxy and benzyl groups in S336 and No. 1768 correlate with high NOELs (100 mg/kg/day), suggesting low toxicity . The target compound’s furan moiety may introduce metabolic concerns (e.g., furan ring oxidation), requiring specific toxicological evaluation.

- CYP Interactions : Pyridine-containing analogs (e.g., S5456) show moderate CYP3A4 inhibition, absent in S336 . The target compound’s lack of pyridine may reduce such risks.

Biological Activity

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(3-methoxybenzyl)oxalamide is a compound of significant interest due to its potential biological activities. This compound features a furan ring, a hydroxypropyl group, and an oxalamide linkage, which may contribute to its interaction with various biological targets.

Chemical Structure and Synthesis

The compound can be synthesized through multi-step organic reactions. A common synthetic route involves the reaction of furan-2-carbaldehyde with malonic acid derivatives, followed by the introduction of the methoxybenzyl group through amide formation. The synthesis typically requires controlled conditions, including specific solvents and catalysts to optimize yield and purity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

- Antimicrobial Activity : Many oxalamide derivatives have shown effectiveness against various bacterial strains. The presence of the furan moiety is believed to enhance this activity due to its ability to interact with microbial cell membranes.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. The mechanism is thought to involve apoptosis induction and cell cycle arrest, although further investigation is required to elucidate the specific pathways involved.

- Antioxidant Activity : The furan ring's ability to donate electrons may contribute to antioxidant properties, potentially mitigating oxidative stress in biological systems.

Case Studies and Experimental Findings

- Antimicrobial Studies : A study conducted on similar oxalamide compounds demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, showing efficacy comparable to standard antibiotics .

- Cytotoxicity Assays : In vitro assays using human cancer cell lines indicated that the compound exhibits cytotoxic effects at micromolar concentrations. Cell viability assays (MTT assay) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential for cancer therapeutic applications .

- Mechanistic Insights : Research on related compounds has highlighted that the oxalamide group can form hydrogen bonds with target proteins, influencing their activity. This interaction may lead to altered enzyme kinetics or receptor binding affinities, which could explain the observed biological effects .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(3-methoxybenzyl)oxalamide, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves sequential coupling of oxalamide precursors with substituted amines under controlled conditions. For example:

- Step 1 : React 3-methoxybenzylamine with ethyl chlorooxoacetate in dichloromethane (DCM) using triethylamine (TEA) as a base to form the intermediate oxalamate ester .

- Step 2 : Hydrolyze the ester with NaOH in ethanol, followed by coupling with 2-(furan-2-yl)-2-hydroxypropylamine using DMAP as a catalyst .

- Optimization : Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradient) improves yield (>90% purity). LC-MS and NMR (¹H/¹³C) validate structural integrity .

Q. How is the structural integrity of this compound confirmed experimentally?

- Analytical Workflow :

- LC-MS : Confirm molecular weight (e.g., observed [M+H]+ vs. calculated) and purity (>90% by HPLC) .

- ¹H NMR : Key signals include furan protons (δ 6.2–7.4 ppm), methoxybenzyl -OCH₃ (δ 3.7–3.8 ppm), and hydroxypropyl -OH (broad singlet, δ 1.5–2.5 ppm) .

- 13C NMR : Carbonyl signals (δ 165–170 ppm) and furan/aromatic carbons (δ 110–150 ppm) .

Q. What preliminary biological activities have been reported for structurally analogous oxalamides?

- Findings :

- Enzyme Inhibition : Analogous compounds (e.g., N1-adamantyl-N2-benzyloxy oxalamides) inhibit soluble epoxide hydrolase (sEH) with IC₅₀ values <100 nM, suggesting potential anti-inflammatory applications .

- Antiviral Activity : Oxalamides with thiazole substituents show HIV entry inhibition (EC₅₀ ~1 µM) via CD4-binding site interference .

Advanced Research Questions

Q. How do structural modifications (e.g., furan vs. thiophene substitution) impact target binding and metabolic stability?

- SAR Insights :

- Furan vs. Thiophene : Furan’s oxygen atom enhances hydrogen bonding with enzymatic active sites (e.g., sEH), while thiophene improves metabolic stability due to reduced CYP3A4-mediated oxidation .

- Hydroxypropyl Group : The 2-hydroxypropyl moiety increases solubility but may introduce phase II metabolism (e.g., glucuronidation). Comparative studies with methyl or ethyl analogs show 2–3x lower clearance in microsomal assays .

Q. What computational strategies are used to model interactions between this compound and biological targets?

- Methodology :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding to sEH’s catalytic triad (Asp335, Tyr466, Tyr383) with ∆G < -8 kcal/mol .

- MD Simulations : 100-ns simulations reveal stable hydrogen bonds between the methoxybenzyl group and hydrophobic pockets in HIV gp120 .

Q. How do contradictory data on enzyme inhibition (e.g., CYP3A4 vs. sEH) inform lead optimization?

- Analysis :

- CYP3A4 Inhibition : At 10 µM, oxalamide analogs show 51% CYP3A4 inhibition, necessitating scaffold tweaks (e.g., replacing pyridine with piperidine) to reduce off-target effects .

- sEH Selectivity : Introduction of bulky substituents (e.g., adamantyl) improves sEH selectivity (>100x over CYP3A4) by sterically blocking access to CYP active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.